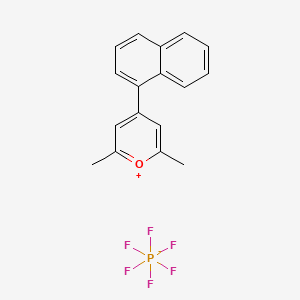
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is a chemical compound with the molecular formula C17H15F6OP and a molecular weight of 380.27 g/mol . It is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and naphthyl groups, and a hexafluorophosphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethylpyrylium salts with 1-naphthyl compounds under specific conditions . The reaction is often carried out in the presence of a strong acid, such as trifluoroacetic acid, to facilitate the formation of the pyrylium ring . The resulting product is then treated with hexafluorophosphoric acid to obtain the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of reduced pyrylium derivatives.
Substitution: The pyrylium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrylium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized pyrylium derivatives, reduced pyrylium compounds, and various substituted pyrylium salts .
Scientific Research Applications
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate involves its interaction with molecular targets through its pyrylium ring. The compound can form stable complexes with various biomolecules, influencing their function and activity . The hexafluorophosphate counterion also plays a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate: Similar structure but with a phenyl group instead of a naphthyl group.
2,6-Dimethyl-4-(2-naphthyl)pyrylium hexafluorophosphate: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness
2,6-Dimethyl-4-(1-naphthyl)pyrylium hexafluorophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
84282-39-3 |
|---|---|
Molecular Formula |
C17H15F6OP |
Molecular Weight |
380.26 g/mol |
IUPAC Name |
2,6-dimethyl-4-naphthalen-1-ylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C17H15O.F6P/c1-12-10-15(11-13(2)18-12)17-9-5-7-14-6-3-4-8-16(14)17;1-7(2,3,4,5)6/h3-11H,1-2H3;/q+1;-1 |
InChI Key |
JJBYJVSAKYUORC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC3=CC=CC=C32.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


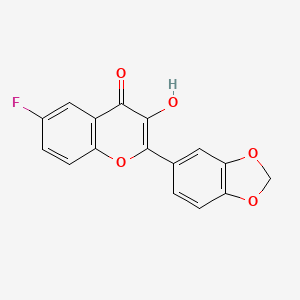

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
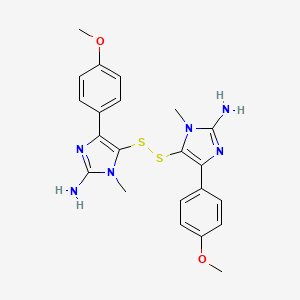
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)
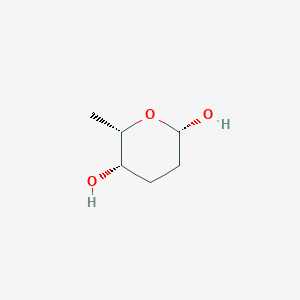
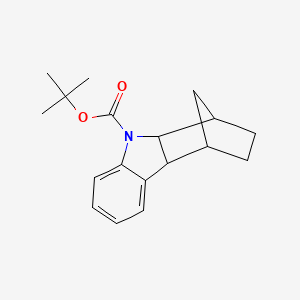

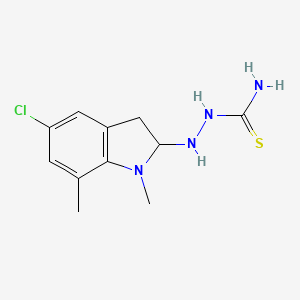
![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)
![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)
